Cas no 1803939-94-7 (4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid)

4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid
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- インチ: 1S/C8H6F4N2O3/c9-6-5(7(15)16)3(1-13)4(2-14-6)17-8(10,11)12/h2H,1,13H2,(H,15,16)
- InChIKey: FYUNONHEJZMBMI-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)O)C(=C(C=N1)OC(F)(F)F)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 85.4
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098726-1g |
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid |
1803939-94-7 | 97% | 1g |
$1,460.20 | 2022-04-02 |
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
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4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acidに関する追加情報
Introduction to 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1803939-94-7) and Its Applications in Modern Chemical Biology
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid, identified by the CAS number 1803939-94-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with functional groups such as an aminomethyl group, a fluoro substituent, and a trifluoromethoxy group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The structural features of 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid contribute to its versatility in drug discovery and development. The presence of an aminomethyl group (-CH₂NH₂) provides a reactive site for further functionalization, enabling the attachment of various pharmacophores. Additionally, the fluoro and trifluoromethoxy substituents introduce electron-withdrawing effects and modulate metabolic stability, which are critical factors in medicinal chemistry.
In recent years, there has been growing interest in the role of fluorinated pyridines in pharmaceutical applications. Studies have demonstrated that fluorine atoms can enhance the binding affinity of drug candidates to their target proteins, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. The compound 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid leverages these properties, making it a promising building block for the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. Researchers have utilized 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid as a scaffold to develop small-molecule inhibitors that target specific kinases. For instance, modifications to this core structure have led to the discovery of compounds with potent activity against tyrosine kinases, which are key targets in oncology.
Furthermore, the compound has shown promise in the development of antiviral agents. The fluoro and trifluoromethoxy groups enhance the lipophilicity and stability of drug molecules, which is particularly important for antiviral therapies that often require prolonged half-lives to maintain efficacy. Recent studies have explored derivatives of 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid as inhibitors of viral proteases and polymerases, contributing to advancements in antiviral drug design.
The aminomethyl group also facilitates the introduction of other functional moieties through amide or urea linkages, which are common motifs in drug design. This flexibility allows chemists to fine-tune the properties of potential drug candidates, such as solubility, bioavailability, and target specificity. For example, conjugation with peptides or other biomolecules has been explored as a strategy to enhance targeting specificity or to improve delivery mechanisms.
In addition to its applications in small-molecule drug discovery, 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid has found utility in the synthesis of probes for biochemical studies. Fluorescently labeled derivatives of this compound have been used to investigate protein-protein interactions and enzyme kinetics. The combination of its structural complexity with its reactivity makes it an invaluable tool for researchers seeking to unravel complex biological pathways.
The synthesis of 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic challenge but also showcase advances in synthetic methodology. Recent innovations in catalytic processes and flow chemistry have enabled more efficient and scalable production methods for this compound. These advancements not only reduce costs but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.
The impact of fluorinated pyridines on medicinal chemistry is well-documented, and 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid exemplifies many of these benefits. Its incorporation into drug candidates has led to several clinical candidates that are currently undergoing evaluation for their therapeutic potential. The compound's ability to modulate both electronic and steric properties makes it a versatile tool for medicinal chemists seeking to optimize lead compounds.
Looking ahead, the continued exploration of fluorinated heterocycles like 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid will likely yield new insights into disease mechanisms and novel therapeutic strategies. As computational methods improve and high-throughput screening becomes more efficient, researchers will be able to rapidly identify promising derivatives for further development. This synergy between synthetic chemistry and computational biology promises to accelerate the discovery pipeline for next-generation therapeutics.
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